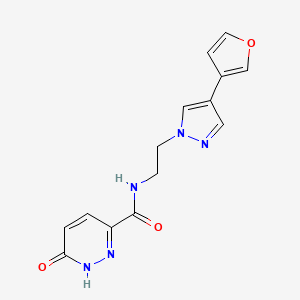
N-(2-(4-(furan-3-yl)-1H-pyrazol-1-yl)ethyl)-6-oxo-1,6-dihydropyridazine-3-carboxamide
- 点击 快速询问 获取最新报价。
- 提供有竞争力价格的高质量产品,您可以更专注于研究。
描述
N-(2-(4-(furan-3-yl)-1H-pyrazol-1-yl)ethyl)-6-oxo-1,6-dihydropyridazine-3-carboxamide is a synthetic organic compound belonging to a class of heterocyclic compounds. Its structure includes a pyrazole ring fused to a furan moiety, linked via an ethyl chain to a pyridazine core substituted with a carboxamide group. This complex molecular framework endows the compound with unique chemical properties and biological activities, making it an area of interest in diverse fields of research.
准备方法
Synthetic Routes and Reaction Conditions
The synthesis of N-(2-(4-(furan-3-yl)-1H-pyrazol-1-yl)ethyl)-6-oxo-1,6-dihydropyridazine-3-carboxamide typically involves multi-step reactions:
Formation of the Pyrazole Ring
Initial synthesis begins with the cyclization of an appropriate hydrazine with a diketone to form the pyrazole ring.
Reaction conditions: This step is usually performed under reflux conditions with an acidic or basic catalyst.
Integration of the Furan Ring
The furan moiety can be introduced via a condensation reaction between a furan aldehyde and the pyrazole derivative.
Reaction conditions: This step often requires an organic solvent and a Lewis acid catalyst.
Linkage to the Pyridazine Core
The ethyl chain linkage is achieved through an alkylation reaction using ethyl halide.
Reaction conditions: This step typically employs a polar aprotic solvent under basic conditions.
Formation of the Carboxamide Group
The final step involves the incorporation of the carboxamide group through an amide formation reaction between a pyridazine derivative and an appropriate amine.
Reaction conditions: This step often involves a coupling reagent like EDCI (1-Ethyl-3-(3-dimethylaminopropyl)carbodiimide) in the presence of a base.
Industrial Production Methods
The industrial production of this compound might leverage continuous flow chemistry techniques to enhance yield and purity. The use of automated reactors and real-time monitoring systems ensures consistent reaction conditions and efficient scale-up.
化学反应分析
Types of Reactions
N-(2-(4-(furan-3-yl)-1H-pyrazol-1-yl)ethyl)-6-oxo-1,6-dihydropyridazine-3-carboxamide undergoes various chemical reactions:
Oxidation
Can be oxidized to introduce functional groups or modify existing ones.
Common reagents: Potassium permanganate, chromium trioxide.
Reduction
Reduction of the carboxamide group to an amine.
Common reagents: Lithium aluminum hydride, sodium borohydride.
Substitution
Halogenation or other electrophilic substitutions on the aromatic rings.
Common reagents: N-bromosuccinimide (NBS) for bromination.
Major Products Formed
Oxidation typically yields corresponding ketones or aldehydes.
Reduction results in primary or secondary amines.
Substitution reactions yield halogenated derivatives, useful for further functionalization.
科学研究应用
N-(2-(4-(furan-3-yl)-1H-pyrazol-1-yl)ethyl)-6-oxo-1,6-dihydropyridazine-3-carboxamide has diverse applications in scientific research:
Chemistry
Serves as a building block for synthesizing complex molecules in organic synthesis.
Biology
Studied for its potential as a bioactive molecule, influencing various biological pathways.
Medicine
Investigated for its potential therapeutic properties, including anti-inflammatory and anti-cancer activities.
Industry
Utilized in the development of new materials, such as polymers and nanocomposites.
作用机制
Molecular Targets and Pathways
Biochemical Pathways
Interacts with specific enzymes and receptors, modulating their activity.
Molecular docking studies suggest it may bind to active sites of key proteins involved in disease processes.
Cellular Effects
Influences cellular signaling pathways, leading to altered gene expression and metabolic responses.
相似化合物的比较
Similar Compounds
N-(2-(4-(furan-3-yl)-1H-pyrazol-1-yl)ethyl)-6-oxo-1,6-dihydropyridazine-3-carboxamide: can be compared to other pyrazole and pyridazine derivatives, which often share similar chemical properties but exhibit unique biological activities based on their specific substitutions and structural conformations.
Examples of Similar Compounds
N-(2-(4-(furan-3-yl)-1H-pyrazol-1-yl)ethyl)-4-oxo-1,4-dihydropyridazine-3-carboxamide: Similar core structure but with different oxidation state at the 4-position.
4-(furan-3-yl)-1H-pyrazole-5-carboxamide: Lacks the pyridazine moiety but retains the pyrazole-furan linkage.
Uniqueness
The presence of both a furan ring and a pyridazine moiety in this compound distinguishes it from other compounds, potentially contributing to its unique chemical reactivity and biological activities.
Conclusion
This compound is a complex and multifaceted compound with significant potential in various scientific domains. Its unique structure allows it to participate in diverse chemical reactions, and its promising biological activities make it a subject of ongoing research in chemistry, biology, medicine, and industry. Further studies are essential to fully elucidate its mechanisms of action and to harness its full potential in practical applications.
属性
IUPAC Name |
N-[2-[4-(furan-3-yl)pyrazol-1-yl]ethyl]-6-oxo-1H-pyridazine-3-carboxamide |
Source


|
|---|---|---|
| Details | Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C14H13N5O3/c20-13-2-1-12(17-18-13)14(21)15-4-5-19-8-11(7-16-19)10-3-6-22-9-10/h1-3,6-9H,4-5H2,(H,15,21)(H,18,20) |
Source


|
| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI Key |
DMVWTQRVARPPLK-UHFFFAOYSA-N |
Source


|
| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
C1=CC(=O)NN=C1C(=O)NCCN2C=C(C=N2)C3=COC=C3 |
Source


|
| Details | Computed by OEChem 2.3.0 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C14H13N5O3 |
Source


|
| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Weight |
299.28 g/mol |
Source


|
| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
体外研究产品的免责声明和信息
请注意,BenchChem 上展示的所有文章和产品信息仅供信息参考。 BenchChem 上可购买的产品专为体外研究设计,这些研究在生物体外进行。体外研究,源自拉丁语 "in glass",涉及在受控实验室环境中使用细胞或组织进行的实验。重要的是要注意,这些产品没有被归类为药物或药品,他们没有得到 FDA 的批准,用于预防、治疗或治愈任何医疗状况、疾病或疾病。我们必须强调,将这些产品以任何形式引入人类或动物的身体都是法律严格禁止的。遵守这些指南对确保研究和实验的法律和道德标准的符合性至关重要。
![N-{[4-(thiomorpholin-4-yl)oxan-4-yl]methyl}-2-(thiophen-3-yl)acetamide](/img/structure/B2767442.png)
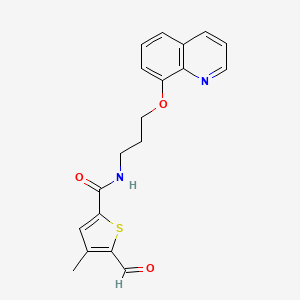
![4-{2-[3-(3,5-dimethylphenyl)-7-oxo-3H,6H,7H-[1,2,3]triazolo[4,5-d]pyrimidin-6-yl]acetamido}benzamide](/img/structure/B2767446.png)
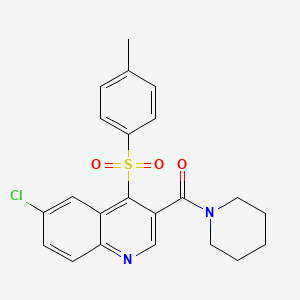
![2-Phenylimidazo[1,2-a]pyridine-6-carbaldehyde](/img/structure/B2767448.png)
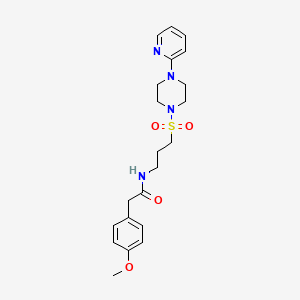
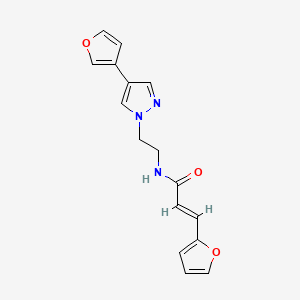
![[2-(2,5-Dimethoxyphenyl)-2-oxoethyl] 2-(2-formylphenoxy)acetate](/img/structure/B2767452.png)
![(2Z)-6-hydroxy-2-[(quinolin-2-yl)methylidene]-2,3-dihydro-1-benzofuran-3-one](/img/structure/B2767455.png)
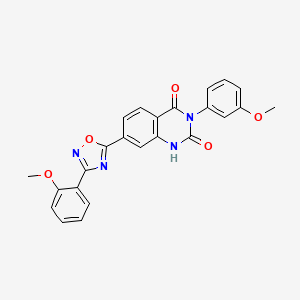
![N-[3-(2-methyl-1,3-thiazol-4-yl)phenyl]-2-(oxan-4-yloxy)pyridine-4-carboxamide](/img/structure/B2767458.png)
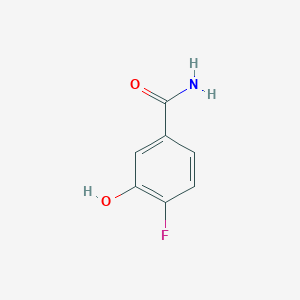
![6-(methylsulfonyl)-N-[3-(trifluoromethyl)phenyl]-3-pyridazinamine](/img/structure/B2767461.png)

